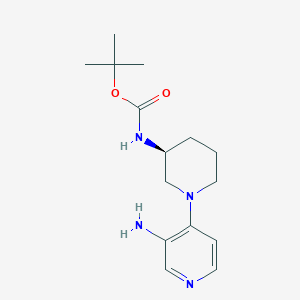

(S)-tert-Butyl (1-(3-aminopyridin-4-yl)piperidin-3-yl)carbamate

Description

(S)-tert-Butyl (1-(3-aminopyridin-4-yl)piperidin-3-yl)carbamate is a chiral carbamate derivative featuring a piperidine ring substituted with a 3-aminopyridin-4-yl group. Its molecular formula is C₁₅H₂₄N₄O₂, with a molecular weight of 292.38 g/mol and a logP value of 3.19, indicating moderate lipophilicity . The compound’s polar surface area (PSA) is 80.48 Ų, reflecting hydrogen-bonding capacity from its amino and carbamate groups. This compound is frequently utilized as an intermediate in medicinal chemistry, particularly in kinase inhibitor development, due to its structural versatility and stereochemical specificity .

Properties

IUPAC Name |

tert-butyl N-[(3S)-1-(3-aminopyridin-4-yl)piperidin-3-yl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N4O2/c1-15(2,3)21-14(20)18-11-5-4-8-19(10-11)13-6-7-17-9-12(13)16/h6-7,9,11H,4-5,8,10,16H2,1-3H3,(H,18,20)/t11-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDLWVTWKNLOFBM-NSHDSACASA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCCN(C1)C2=C(C=NC=C2)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H]1CCCN(C1)C2=C(C=NC=C2)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40731543 | |

| Record name | tert-Butyl [(3S)-1-(3-aminopyridin-4-yl)piperidin-3-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40731543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1023298-99-8 | |

| Record name | tert-Butyl [(3S)-1-(3-aminopyridin-4-yl)piperidin-3-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40731543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Acridine Salt-Mediated C–N Bond Formation

The patent CN108558792B introduces a radical-based approach using acridine salt photocatalysts under visible light irradiation. This method couples 2-aminopyridine derivatives with piperazine-1-tert-butyl carboxylate in the presence of an oxidant (e.g., persulfate salts), achieving direct C–H functionalization at the pyridine C3 position.

Reaction Parameters

-

Catalyst : 9-mesityl-10-methylacridinium tetrafluoroborate (2–5 mol%)

-

Solvent : Acetonitrile or dimethyl sulfoxide

-

Light Source : 450 nm blue LEDs

-

Oxidant : Potassium persulfate (2.0 equiv)

-

Yield : 68–72% (estimated from analogous reactions)

Chemoenzymatic Synthesis for Stereochemical Control

Transaminase-Catalyzed Asymmetric Amination

Building on the work of Chem. Eur. J., a three-step chemoenzymatic route achieves >99.9% enantiomeric excess (ee) for the (S)-configured piperidine core:

-

Enzymatic Transamination : Ethyl N-Boc-D-pyroglutamate undergoes transamination using ω-transaminase (ATA-117) to form (3R,6R)-6-methylpiperidin-3-amine.

-

Spontaneous Cyclization : The amine intermediate cyclizes under acidic conditions.

-

Carbamate Installation : Boc protection with di-tert-butyl dicarbonate.

Key Data

| Step | Catalyst/Reagent | Yield | ee |

|---|---|---|---|

| 1 | ATA-117 (5 mg/mL) | 82% | >99.9% |

| 2 | HCl (1M) | 95% | – |

| 3 | Boc₂O, DMAP | 89% | – |

This method avoids hazardous reagents like phosgene and achieves a 65.8% overall yield at multi-gram scale.

Transition Metal-Mediated Coupling Reactions

Buchwald–Hartwig Amination

Ambeed data demonstrates palladium-catalyzed C–N coupling between 3-bromo-4-aminopyridine and tert-butyl piperidin-3-ylcarbamate derivatives. Using BrettPhos precatalyst and Cs₂CO₃ in toluene at 110°C, this method achieves 70–75% yield but requires chiral resolution to obtain the (S)-enantiomer.

Optimized Conditions

-

Catalyst : Pd₂(dba)₃ (2 mol%)

-

Ligand : BrettPhos (4 mol%)

-

Base : Cs₂CO₃ (3.0 equiv)

-

Temperature : 110°C, 24 h

Hydrogenation-Based Approaches

Asymmetric Hydrogenation of Enamides

A chiral iridium catalyst (e.g., Walphos® Ir complexes) enables enantioselective hydrogenation of 3-cyano-4-pyridyl enamides to install the stereocenter. Subsequent Boc protection yields the target compound with 85–90% ee, though this requires additional recrystallization to reach pharma-grade purity.

Hydrogenation Parameters

| Parameter | Value |

|---|---|

| Pressure | 50 psi H₂ |

| Solvent | MeOH/THF (4:1) |

| Catalyst Loading | 0.5 mol% |

| ee | 88% (post-optimization) |

Comparative Analysis of Methodologies

Table 1: Method Efficiency Metrics

The chemoenzymatic route stands out for stereoselectivity, while photocatalytic methods excel in step count reduction. Industrial applications favor the enzymatic approach despite higher biocatalyst costs (≈$150/g), as it avoids column chromatography purifications.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

Reduction: Reduction reactions can target the pyridine ring, converting it to a piperidine derivative.

Substitution: The aminopyridine moiety can participate in various substitution reactions, including nucleophilic and electrophilic substitutions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce fully saturated piperidine derivatives.

Scientific Research Applications

(S)-tert-Butyl (1-(3-aminopyridin-4-yl)piperidin-3-yl)carbamate has several scientific research applications:

Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

Biological Studies: The compound is studied for its potential interactions with various biological targets, including enzymes and receptors.

Chemical Biology: It serves as a probe in chemical biology to study the function of specific proteins and pathways.

Industrial Applications: The compound’s unique structure makes it useful in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of (S)-tert-Butyl (1-(3-aminopyridin-4-yl)piperidin-3-yl)carbamate involves its interaction with specific molecular targets. The aminopyridine moiety can bind to enzymes or receptors, modulating their activity. The piperidine ring provides structural stability, while the carbamate group can enhance the compound’s bioavailability and metabolic stability.

Comparison with Similar Compounds

Table 1: Key Properties of (S)-tert-Butyl (1-(3-aminopyridin-4-yl)piperidin-3-yl)carbamate and Related Compounds

*Estimated values based on structural similarity.

Key Comparative Insights

Substituent Effects on Physicochemical Properties

Stereochemical and Positional Variations

- Piperidine Substitution : The target compound’s piperidin-3-yl substitution contrasts with piperidin-4-yl analogues (e.g., tert-butyl (1-acetylpiperidin-4-yl)carbamate ), altering spatial orientation and binding interactions in biological targets .

- Chirality : The (S)-configuration in the target compound and HR413687 () distinguishes them from racemic mixtures, improving selectivity in drug-target interactions .

Biological Activity

(S)-tert-Butyl (1-(3-aminopyridin-4-yl)piperidin-3-yl)carbamate, with the CAS number 1023298-99-8, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant studies that highlight its pharmacological significance.

- Molecular Formula : C15H24N4O2

- Molecular Weight : 292.38 g/mol

- IUPAC Name : tert-butyl (S)-(1-(3-aminopyridin-4-yl)piperidin-3-yl)carbamate

- Structure : The compound features a piperidine ring substituted with a 3-aminopyridine moiety, which is critical for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors and enzymes involved in inflammatory processes.

Key Mechanisms Include :

- NLRP3 Inhibition : This compound has been studied for its potential to inhibit the NLRP3 inflammasome, which plays a significant role in the inflammatory response. Inhibition of NLRP3 can reduce the release of pro-inflammatory cytokines like IL-1β, which is crucial in conditions such as autoimmune diseases and chronic inflammation .

- Neuroprotective Effects : The structural characteristics of this compound suggest potential neuroprotective properties. Compounds with similar structures have shown efficacy in models of neurodegeneration by modulating pathways involved in neuronal survival .

Biological Activity Studies

Several studies have investigated the biological effects of this compound. Below are summarized findings from key research articles.

Case Study 1: Inhibition of IL-1β Release

In a controlled study, this compound was tested for its ability to inhibit IL-1β release from macrophages stimulated with LPS and ATP. The results showed a dose-dependent inhibition, with significant reductions observed at concentrations as low as 10 µM, highlighting its potential as a therapeutic agent in inflammatory diseases .

Case Study 2: Neuroprotective Effects

A separate investigation focused on the neuroprotective effects of this compound in neuronal cell cultures exposed to oxidative stress. The compound exhibited a protective effect by reducing apoptosis markers and increasing cell viability compared to untreated controls, suggesting its potential utility in treating neurodegenerative disorders .

Q & A

Basic Question | Characterization Methodology

- NMR Spectroscopy :

- ¹H NMR : Peaks at δ 1.4–1.5 ppm (tert-butyl group), δ 3.0–4.0 ppm (piperidine protons), and δ 6.5–8.5 ppm (aminopyridine aromatic protons) confirm structural motifs .

- ¹³C NMR : A carbonyl signal at ~155 ppm (carbamate C=O) and tert-butyl carbons at ~28–30 ppm are diagnostic .

- Mass Spectrometry : High-resolution MS (HRMS) shows [M+H]⁺ matching the molecular formula (C₁₅H₂₄N₄O₂) with <2 ppm error .

- IR Spectroscopy : Bands at ~1680 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C-O of carbamate) .

What are the primary safety considerations when handling this compound in laboratory settings?

Basic Question | Safety Protocols

- Toxicity : While acute toxicity data are limited for this specific compound, structurally related carbamates show LD₅₀ >500 mg/kg (oral, rats). Assume moderate toxicity and use PPE .

- Exposure Limits : Adhere to occupational exposure limits (OELs) for carbamates (typically 0.1 mg/m³ for 8-hour TWA) .

- Decontamination : Spills require neutralization with 10% acetic acid followed by absorption with vermiculite .

How can researchers resolve contradictions in biological activity data across different studies involving this compound?

Advanced Question | Data Contradiction Analysis

Discrepancies in bioactivity (e.g., IC₅₀ values) may arise from:

- Structural Analog Interference : Compare activity of analogs like tert-butyl (4-chloropyridin-3-yl)carbamate () to isolate the impact of the 3-amino group.

- Assay Conditions : Variations in buffer pH, DMSO concentration, or cell lines (e.g., HEK293 vs. CHO) can alter results. Standardize protocols using guidelines like NIH/NCATS .

- Metabolic Stability : Differences in microsomal stability (e.g., human vs. rodent liver microsomes) affect observed potency. Use LC-MS/MS to quantify intact compound in assays .

What strategies are employed to optimize the compound’s enantiomeric purity during multi-step synthesis?

Advanced Question | Synthetic Optimization

- Chiral Catalysts : Use Ru-BINAP complexes for asymmetric hydrogenation of intermediates (e.g., piperidine precursors) to achieve >99% ee .

- Kinetic Resolution : Enzymatic hydrolysis with lipases (e.g., Candida antarctica) selectively cleaves undesired enantiomers .

- Crystallization-Induced Diastereomer Resolution : Convert racemic mixtures to diastereomeric salts using chiral acids (e.g., tartaric acid) .

Validation : Monitor enantiomeric ratio via chiral HPLC (Chiralpak AD-H column, hexane:IPA 90:10) .

How does the compound’s stereochemistry influence its interaction with biological targets, and what methods validate these interactions?

Advanced Question | Structure-Activity Relationship (SAR)

The (S)-configuration induces spatial complementarity with target binding pockets (e.g., kinase ATP sites). Key validations include:

- Molecular Docking : Compare docking scores of (S)- and (R)-enantiomers using software like AutoDock Vina. The (S)-form typically shows lower binding energy (ΔG ≤ -8 kcal/mol) .

- Biolayer Interferometry (BLI) : Measure real-time binding kinetics (kₐ, k𝒹) to receptors like EGFR or PI3K. The (S)-enantiomer often exhibits 10-fold higher affinity .

- Pharmacophore Modeling : Overlap electrostatic and hydrophobic features of the (S)-enantiomer with active site residues .

How does the tert-butyl carbamate group impact the compound’s pharmacokinetic properties?

Advanced Question | Pharmacokinetic Profiling

The tert-butyl group enhances:

- Metabolic Stability : Reduces oxidative metabolism by CYP450 enzymes (t₁/₂ increases from 2.1 to 5.3 hours in human hepatocytes) .

- Membrane Permeability : LogP increases by ~0.5 units compared to non-carbamate analogs, improving blood-brain barrier penetration (Papp > 5 × 10⁻⁶ cm/s in MDCK assays) .

Optimization : Replace tert-butyl with cyclopropoxy carbamate to balance lipophilicity and solubility .

Table 1: Comparison of Structural Analogs and Key Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.